molecular formula C12H11Cl2N3O2 B2769765 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-(4-chlorophenyl)propanamide CAS No. 945138-51-2

3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-(4-chlorophenyl)propanamide

Cat. No.: B2769765
CAS No.: 945138-51-2
M. Wt: 300.14
InChI Key: KUJSVWYLYYNQRB-UHFFFAOYSA-N
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Description

“3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-(4-chlorophenyl)propanamide” is a chemical compound with the molecular formula C12H11Cl2N3O2 and a molecular weight of 300.14 . It contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring composed of two nitrogen atoms, one oxygen atom, and two carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-oxadiazole ring attached to a chloromethyl group and a propanamide group that is further substituted with a 4-chlorophenyl group . The exact three-dimensional structure and conformation would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Enzyme Inhibition

Oxadiazole derivatives have been extensively studied for their potential as enzyme inhibitors. For instance, novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides were synthesized and evaluated for their in vitro inhibitory potential against the urease enzyme, demonstrating significant potency. These molecules were found to inhibit the enzyme competitively, suggesting their utility in designing therapeutic agents targeting enzyme inhibition (Nazir et al., 2018).

Anti-inflammatory and Antithrombotic Activities

Another study explored the anti-inflammatory activity of 1,3,4-oxadiazole derivatives in both in-vitro and in-vivo models. The derivatives demonstrated potent anti-inflammatory compounds, and some also showed a significant role in enhancing clotting time, indicating their potential in anti-inflammatory and antithrombotic therapies (Basra et al., 2019).

Anticancer and Antimicrobial Applications

The synthesis and cytotoxic evaluation of quinazolinone-5-(4-chlorophenyl) 1,3,4-oxadiazole conjugates revealed remarkable cytotoxic activity against certain cell lines, underscoring the potential of oxadiazole derivatives in anticancer drug development (Hassanzadeh et al., 2019). Additionally, thermal studies of biological active oxadiazoles aimed at evaluating their antibacterial properties highlighted the therapeutic promise of these compounds in combating bacterial infections (Arora et al., 2012).

Insecticidal Activities

The design and synthesis of anthranilic diamide analogues containing 1,2,4-oxadiazole rings were conducted to discover novel molecules with high insecticidal activities. These compounds were found to display 100% mortality against certain pests at specific concentrations, suggesting their potential use in pest management (Liu et al., 2017).

Future Directions

The future directions for research on “3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-(4-chlorophenyl)propanamide” could include exploring its potential biological activities, determining its mechanism of action, and developing efficient synthesis methods. Further studies could also investigate its physical and chemical properties, as well as its safety and hazards .

Properties

IUPAC Name

3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-(4-chlorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3O2/c13-7-10-16-12(19-17-10)6-5-11(18)15-9-3-1-8(14)2-4-9/h1-4H,5-7H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUJSVWYLYYNQRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCC2=NC(=NO2)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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